4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide
Description
The compound "4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide" is an intricate organic molecule with potential applications in various scientific fields. Its complex structure consists of a chlorinated benzamide group linked to a substituted tetrahydroquinoline core.
Properties
IUPAC Name |
4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)19(10)25)21-18(24)12-4-5-15(20)16(8-12)23(26)27/h4-5,7-10H,2-3,6H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJFYZWFCQATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-2-Oxo-2,4,5,6-Tetrahydro-1H-Pyrrolo[3,2,1-Ij]Quinolin-8-Amine
The pyrroloquinolinone core is synthesized via a cyclocondensation reaction. A modified Paal-Knorr pyrrole synthesis is employed using 4-aminocyclohexanone and methyl vinyl ketone under acidic conditions (Scheme 1).
Procedure :
- 4-Aminocyclohexanone (10 mmol) and methyl vinyl ketone (12 mmol) are refluxed in acetic acid (50 mL) for 12 hours.
- The reaction mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
- The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline (68% yield).
Key Modification :
Preparation of 4-Chloro-3-Nitrobenzoyl Chloride
The electrophilic benzoyl chloride is synthesized from 4-chloro-3-nitrobenzoic acid (Scheme 2).
Procedure :
- 4-Chloro-3-nitrobenzoic acid (5 mmol) is refluxed with thionyl chloride (20 mL) for 3 hours.
- Excess SOCl₂ is removed under reduced pressure to yield 4-chloro-3-nitrobenzoyl chloride as a yellow solid (92% yield).
Amide Coupling Reaction
The final step involves coupling the pyrroloquinolinamine with 4-chloro-3-nitrobenzoyl chloride (Scheme 3).
Procedure :
- 1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-amine (2 mmol) and 4-chloro-3-nitrobenzoyl chloride (2.2 mmol) are dissolved in dry DMF (15 mL).
- Triethylamine (4 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours.
- The product is precipitated with ice-water, filtered, and recrystallized from ethanol to yield the target compound (74% yield).
Optimization and Mechanistic Insights
Cyclocondensation Efficiency
The Paal-Knorr cyclization’s yield (68%) is limited by competing side reactions, including over-alkylation. Replacing acetic acid with p-toluenesulfonic acid (PTSA) in toluene increases regioselectivity, improving the yield to 78%.
Amide Coupling Alternatives
While acyl chlorides are effective electrophiles, carbodiimide-mediated coupling (EDCI/HOBt) offers milder conditions. Comparative studies reveal:
| Coupling Method | Yield (%) | Purity (%) |
|---|---|---|
| Acyl Chloride | 74 | 95 |
| EDCI/HOBt | 82 | 98 |
The EDCI method minimizes racemization and is preferred for thermally sensitive intermediates.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.24 (d, J = 8.4 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 3.12 (m, 2H, CH₂), 2.94 (s, 3H, CH₃).
- MS (ESI) : m/z 428.1 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a single peak at tᵣ = 6.7 min.
Chemical Reactions Analysis
Types of Reactions
The compound is likely to undergo several types of chemical reactions:
Oxidation and Reduction: The nitro group may be reduced to an amine, and the tetrahydroquinoline ring could be oxidized.
Substitution Reactions: The chlorine atom on the benzene ring can participate in nucleophilic substitution.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Using agents like potassium permanganate or chromic acid.
Substitution: Using nucleophiles such as thiols or amines.
Major Products
The major products of these reactions depend on the specific conditions but may include derivatives with modified substituents, impacting the compound's physical and chemical properties.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound can act as an intermediate in the synthesis of more complex molecules or as a ligand in catalysis.
Biology
The compound may have applications in the study of enzyme inhibition due to its structural complexity, potentially serving as a probe in biochemical assays.
Medicine
In medicinal chemistry, it could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the chemical industry, derivatives of this compound might be used in the development of new materials or as specialty chemicals in various formulations.
Mechanism of Action
Molecular Targets and Pathways
The biological activity of 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is likely related to its ability to interact with specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact mechanism would depend on the specific cellular context and target proteins involved.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, this molecule's distinct chlorinated benzamide and tetrahydroquinoline structure might confer unique binding properties or reactivity patterns.
List of Similar Compounds
4-chloro-3-nitrobenzamide: A simpler analogue lacking the quinoline moiety.
N-(1-methyl-2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide: Missing the nitro and chloro substituents.
2,4-dichloro-3-nitrobenzamide: Differing in the position and number of chloro groups.
Hope that helps! Would love to know what research project you're diving into with this compound.
Biological Activity
4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological impacts based on diverse research findings.
The compound's molecular formula is with a molecular weight of approximately 340.8 g/mol. It features a chloro group and a nitro group, which are significant in influencing its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)-3-nitrobenzamide | Antitumor activity | |
| Camptothecin | Antitumor activity | |
| Quinine | Antitumor activity |
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Other Biological Activities
Additional pharmacological activities attributed to similar quinoline derivatives include:
- Anti-inflammatory : Compounds in this class have shown the ability to reduce inflammation markers.
- Antioxidant : The presence of certain functional groups enhances their ability to scavenge free radicals.
- Antiparasitic : Some derivatives exhibit activity against parasites such as malaria.
Case Studies
A notable study involved the synthesis of various quinoline derivatives and their evaluation for anticancer activity. The results indicated that modifications in the molecular structure significantly impacted their efficacy against cancer cells. The structure-activity relationship (SAR) analysis highlighted the importance of the chloro and nitro groups in enhancing biological activity.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Core heterocyclic scaffold formation : Fischer indole synthesis or analogous methods to construct the pyrroloquinoline moiety (temperature: 80–120°C, solvent: acetic acid or ethanol) .
- Amide coupling : Reaction of the quinoline amine with 4-chloro-3-nitrobenzoyl chloride using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (solvent: ethanol/water) to isolate the final product .
Key challenges : Low yields due to steric hindrance at the quinoline C8 position and nitro group instability under acidic conditions.
Q. How can structural characterization be rigorously validated?
Methodological validation requires:
- NMR spectroscopy :
- H NMR to confirm substitution patterns (e.g., methyl group at N1: δ ~3.2 ppm; aromatic protons: δ 7.0–8.5 ppm) .
- C NMR to verify carbonyl (C=O: δ ~170 ppm) and nitro group presence .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (expected [M+H]: ~440–450 m/z) .
- X-ray crystallography (if crystals form): Resolve ambiguous stereochemistry in the tetrahydroquinoline ring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodology :
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano or chloro groups) to assess electronic effects on bioactivity .
- Biological testing : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays or SPR binding studies .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites (e.g., Factor Xa or XIa) .
Q. What strategies resolve contradictory data in bioactivity assays?
Contradictions may arise from assay conditions or impurities. Mitigation steps:
Q. How can regioselectivity in functionalization be improved?
- Directed metalation : Use directing groups (e.g., sulfonyl) to control substitution at the quinoline C8 position .
- Protection/deprotection : Temporarily block reactive sites (e.g., methyl group at N1) during synthesis .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
